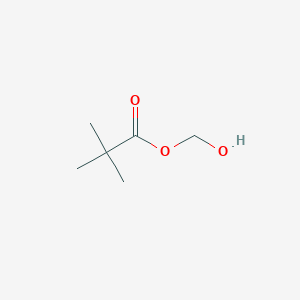
4-(4-(4-Methoxyphenyl)thiazol-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(4-Methoxyphenyl)-2-thiazolyl]phenol is a complex organic compound characterized by the presence of a thiazole ring and methoxyphenyl groups. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Methoxyphenyl)-2-thiazolyl]phenol typically involves the reaction of 4-methoxyphenol with thiazole derivatives. One common method includes the use of p-benzoquinone and methanol via a free radical reaction . Another approach involves the use of hydrogen peroxide (H2O2) and a diselenide catalyst for the oxidation of p-anisaldehyde .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and available resources.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(4-Methoxyphenyl)-2-thiazolyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) and diselenide catalysts.
Reduction: Sodium borohydride (NaBH4) is commonly used for reduction reactions.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield 2-nitro-4-methoxyphenol and benzoquinone .
Wissenschaftliche Forschungsanwendungen
4-[4-(4-Methoxyphenyl)-2-thiazolyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a polymerization inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antitumor activities.
Industry: Utilized in the production of dyes, fungicides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[4-(4-Methoxyphenyl)-2-thiazolyl]phenol involves its interaction with various molecular targets and pathways. The thiazole ring and methoxyphenyl groups contribute to its biological activity by interacting with enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-(4-(4-Methoxyphenoxy)phenyl)thiazol-2-amine
Uniqueness
4-[4-(4-Methoxyphenyl)-2-thiazolyl]phenol is unique due to its specific combination of a thiazole ring and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C16H13NO2S |
|---|---|
Molekulargewicht |
283.3 g/mol |
IUPAC-Name |
4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]phenol |
InChI |
InChI=1S/C16H13NO2S/c1-19-14-8-4-11(5-9-14)15-10-20-16(17-15)12-2-6-13(18)7-3-12/h2-10,18H,1H3 |
InChI-Schlüssel |
CMUHRHATUSDYTQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)O |
Löslichkeit |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Boc-(s)-3-([1,1'-biphenyl]-4-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13987875.png)




![(2S)-2-[(3aR,5S,6aR)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]oxirane](/img/structure/B13987924.png)
![6-Chlorofuro[3,4-C]pyridin-1(3H)-one](/img/structure/B13987948.png)




![4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13987987.png)
![Tert-butyl 1-oxo-2-azaspiro[4.4]non-7-ene-2-carboxylate](/img/structure/B13987993.png)
